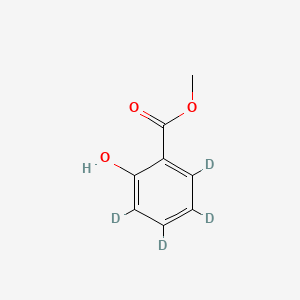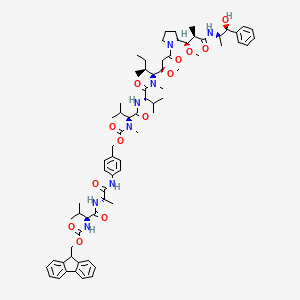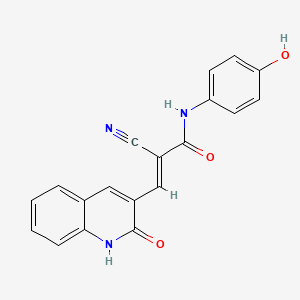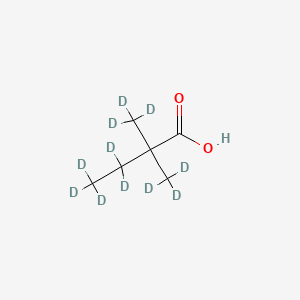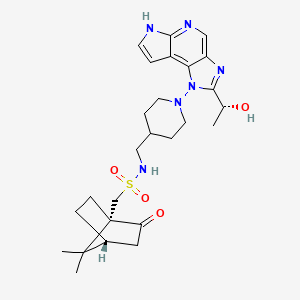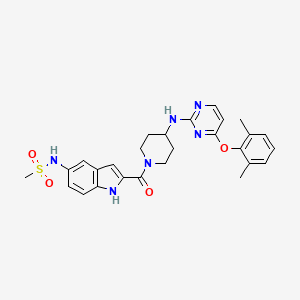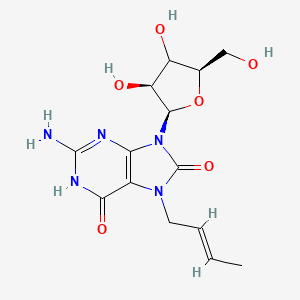
TLR7 agonist 10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7 agonist 10: is a small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells, macrophages, and B cells. Activation of TLR7 by agonists like this compound can induce the production of cytokines and chemokines, leading to an enhanced immune response .
准备方法
合成路线和反应条件: : TLR7激动剂10的合成涉及使用三唑连接的咪唑喹啉反应条件通常涉及使用无水甲醇和甲醇钠,并将反应混合物在65°C下加热1小时 .
工业生产方法: : TLR7激动剂10的工业生产方法没有被广泛记录。 类似化合物的合成通常涉及使用自动化反应器进行大规模化学合成,并采取严格的质量控制措施以确保最终产品的纯度和功效 .
化学反应分析
反应类型: : TLR7激动剂10会经历各种化学反应,包括取代反应和点击化学。 该化合物还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件: : TLR7激动剂10合成中常用的试剂包括甲醇钠、无水甲醇和1-叠氮-4-氯苯。 反应条件通常包括将反应混合物加热至中等温度(例如65°C)并使用惰性气氛以防止不必要的副反应 .
主要产物: : 这些反应形成的主要产物是三唑连接的咪唑喹啉,它们表现出有效的TLR7激动活性。 这些产物使用各种光谱技术来确认其结构和纯度 .
科学研究应用
化学: : 在化学中,TLR7激动剂10被用作研究TLR7的激活及其下游信号通路的一种工具。 它有助于理解免疫反应中涉及的分子机制 .
生物学: : 在生物学研究中,TLR7激动剂10被用来研究TLR7在免疫细胞激活和细胞因子产生中的作用。 它也被用来研究TLR7与其他免疫受体的相互作用 .
医学: 它还在探索其治疗慢性病毒感染和癌症的治疗潜力,方法是激活先天免疫系统 .
工业: : 在制药行业,TLR7激动剂10被用于开发新的免疫治疗剂。 它也被用于配制治疗皮肤病(如基底细胞癌和日光性角化病)的局部治疗 .
作用机制
TLR7激动剂10通过与TLR7结合发挥作用,TLR7位于免疫细胞的内体中。结合后,TLR7发生构象变化,触发涉及MyD88衔接蛋白的信号级联。 这导致核因子-κB(NF-κB)和干扰素调节因子(IRFs)的激活,从而产生促炎细胞因子和I型干扰素 .
相似化合物的比较
类似化合物: : 与TLR7激动剂10类似的化合物包括咪喹莫特、瑞喹莫特、加地喹莫特和CL097。 这些化合物也激活TLR7,并表现出类似的免疫调节特性 .
独特性: : TLR7激动剂10在其特定的结构修饰方面是独特的,这些修饰增强了其对TLR7的结合亲和力和选择性。 这些修饰导致与其他TLR7激动剂相比,免疫反应的激活更强 .
结论
TLR7激动剂10是一种很有前景的化合物,在科学研究和治疗应用方面具有巨大潜力。它激活TLR7和增强免疫反应的能力使其成为免疫学研究和开发新的免疫治疗剂的宝贵工具。
属性
分子式 |
C14H19N5O6 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC 名称 |
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H19N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h2-3,6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/b3-2+/t6-,8?,9+,12-/m1/s1 |
InChI 键 |
LJURNVUSXGMFOJ-DZSBAJOASA-N |
手性 SMILES |
C/C=C/CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
CC=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


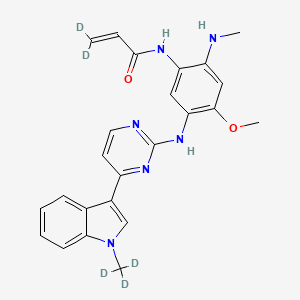
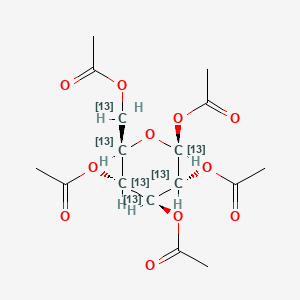
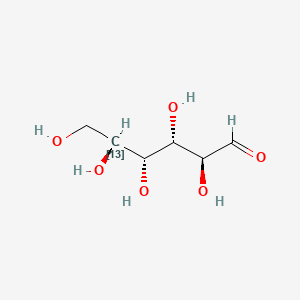
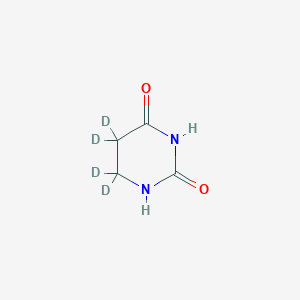
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
